molecular formula C12H16O3 B579078 Ethyl 2,6-dimethyl-8-oxoocta-2,4,6-trienoate CAS No. 1001-20-3

Ethyl 2,6-dimethyl-8-oxoocta-2,4,6-trienoate

Cat. No. B579078
CAS RN: 1001-20-3
M. Wt: 208.257
InChI Key: CHXIVYSBDSAATQ-UHFFFAOYSA-N
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Patent
US04026910

Procedure details

21 g of ethyl 8-hydroxy-2,6-dimethyl-octa-2,4,6-trien-1-oate in 500 ml of methylene chloride are stirred at -25° C. for 2 hours with 50 g of nickel peroxide (prepared in Example 1 and containing 6.1% of active oxygen). The mixture is then filtered, the solution evaporated to 100 ml, treated with 250 ml of n-hexane and again evaporated to 100 ml. The residual solution is cooled to 50° C., seeded with crystals of ethyl 2,6-dimethyl-8-oxo-octa-2,4,6-trien-1 -oate and left to crystallise for 30 minutes at 0° C. After filtration under suction and drying of the crystals, there are obtained 16.5 g (79.5%) of pure ethyl 2,6-dimethyl-8-oxo-octa-2,4,6-trien-1-oate.
Name
ethyl 8-hydroxy-2,6-dimethyl-octa-2,4,6-trien-1-oate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]=[C:4]([CH3:15])[CH:5]=[CH:6][CH:7]=[C:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(Cl)Cl.[O-2].[O-2].[O-2].[Ni+3].[Ni+3]>[CH3:14][C:8](=[CH:7][CH:6]=[CH:5][C:4]([CH3:15])=[CH:3][CH:2]=[O:1])[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3.4.5.6|

Inputs

Step One
Name
ethyl 8-hydroxy-2,6-dimethyl-octa-2,4,6-trien-1-oate
Quantity
21 g
Type
reactant
Smiles
OCC=C(C=CC=C(C(=O)OCC)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Ni+3].[Ni+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the solution evaporated to 100 ml
ADDITION
Type
ADDITION
Details
treated with 250 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
again evaporated to 100 ml
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallise for 30 minutes at 0° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration under suction
CUSTOM
Type
CUSTOM
Details
drying of the crystals, there

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)=CC=CC(=CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.